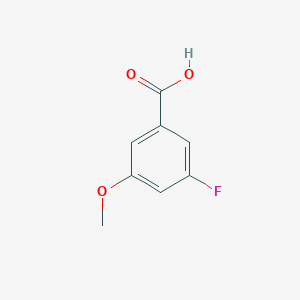

3-Fluoro-5-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHJSLPINVJGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620499 | |

| Record name | 3-Fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176548-72-4 | |

| Record name | 3-Fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-5-methoxybenzoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern offers a valuable scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders, inflammation, and oncology.[1]

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 176548-72-4 | [2] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 130-133 °C | |

| Boiling Point (Predicted) | 278.38 °C at 760 mmHg | |

| pKa (Predicted) | 3.74 ± 0.10 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | No experimental data found. |

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and electron-donating methoxy group.

Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

-

C-O stretch (ether and carboxylic acid): Bands in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions

-

C-F stretch : A strong band typically in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H stretch : Above 3000 cm⁻¹

-

Aromatic C=C stretch : Peaks in the 1450-1600 cm⁻¹ region.

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of approximately 170.04. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the methoxy group (-OCH₃), and potentially a fluorine atom.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be adapted from the synthesis of similar fluorinated and methoxylated benzoic acids.

General Synthesis Approach

A common synthetic route involves the multi-step transformation of a readily available starting material. For instance, a plausible route could start from a substituted toluene or aniline derivative, followed by functional group interconversions to introduce the fluoro, methoxy, and carboxylic acid moieties.

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzoic acid, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of a substituted benzoic acid.

Purification Protocol

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. The choice of solvent depends on the solubility of the crude product and impurities. Column chromatography on silica gel can also be employed for purification if recrystallization is not effective.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to the presence of three key functionalities: the carboxylic acid, the fluorine atom, and the methoxy group.

-

The carboxylic acid group provides a handle for forming amide bonds, a common linkage in many drug molecules. It can also participate in hydrogen bonding interactions with biological targets.

-

The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of the carboxylic acid and influence binding affinity to target proteins.

-

The methoxy group can also influence the electronic properties of the molecule and participate in hydrogen bonding.

While specific drugs derived from this compound are not explicitly detailed in the public domain, its structural motifs are found in various kinase inhibitors and other targeted therapies. For instance, fluorinated and methoxylated phenyl groups are common in molecules targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.

The following diagram illustrates the potential role of this compound as a starting material in a drug discovery workflow targeting a hypothetical kinase.

Caption: Drug discovery workflow using this compound.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of 3-Fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a key structural motif in medicinal chemistry. Its unique combination of a fluorine atom and a methoxy group on the benzoic acid scaffold imparts desirable physicochemical and pharmacological properties, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound. It details the key analytical techniques for confirming its molecular structure, presents expected quantitative data in a structured format, and outlines a plausible synthetic methodology. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 176548-72-4 |

| Appearance | Expected to be a white crystalline solid. |

| Melting Point | 130-133 °C[1] |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)F |

| InChI | InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) |

| InChIKey | WUHJSLPINVJGPW-UHFFFAOYSA-N |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

-

Aromatic Protons (δ 6.5-8.0 ppm): The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the fluorine and methoxy substituents. The proton ortho to the carboxylic acid and meta to the fluorine will likely be the most deshielded.

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which may be solvent-dependent.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| >10 | br s | 1H | -COOH |

| ~7.5 | m | 1H | Aromatic CH |

| ~7.2 | m | 1H | Aromatic CH |

| ~6.9 | m | 1H | Aromatic CH |

| ~3.8 | s | 3H | -OCH₃ |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | -COOH |

| ~160 (d) | C-F |

| ~158 | C-OCH₃ |

| ~132 (d) | C-COOH |

| ~115 (d) | Aromatic CH |

| ~110 (d) | Aromatic CH |

| ~105 | Aromatic CH |

| ~56 | -OCH₃ |

(d) denotes a doublet due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170 | [M]⁺, Molecular ion |

| 153 | [M - OH]⁺ |

| 142 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 125 | [M - COOH]⁺ |

| 97 | [M - COOH - CO]⁺ |

Experimental Protocols

This section provides a plausible synthetic route and general protocols for the characterization techniques.

Synthesis of this compound

A potential synthetic route to this compound could start from commercially available 3,5-difluorobenzoic acid.

Step 1: Esterification of 3,5-Difluorobenzoic acid

-

Dissolve 3,5-difluorobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 3,5-difluorobenzoate.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve methyl 3,5-difluorobenzoate in a polar aprotic solvent like DMF.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Stir the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-fluoro-5-methoxybenzoate.

Step 3: Hydrolysis

-

Dissolve methyl 3-fluoro-5-methoxybenzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide.

-

Reflux the mixture for several hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Characterization Methods

-

NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

-

FT-IR Spectroscopy: The spectrum would be recorded using a KBr pellet or as a thin film on a salt plate with a standard FT-IR spectrometer.

-

Mass Spectrometry: Analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Melting Point: The melting point would be determined using a standard melting point apparatus.

Potential Applications in Drug Development

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can also participate in key binding interactions with biological targets.

Given its structural features, this compound is a promising starting material for the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as:

-

Cancer: As a building block for kinase inhibitors or other anti-proliferative agents.

-

Inflammatory Diseases: For the development of novel anti-inflammatory drugs.

-

Neurological Disorders: As a precursor for compounds targeting receptors or enzymes in the central nervous system.

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. This technical guide has provided a detailed overview of its structural and physicochemical properties, along with a predictive analysis of its spectroscopic characteristics. The outlined synthetic protocol offers a viable route for its preparation. The unique combination of its functional groups makes it a highly attractive scaffold for the development of new therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in drug discovery.

References

Spectroscopic Analysis of 3-Fluoro-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for 3-Fluoro-5-methoxybenzoic acid. Due to the limited availability of complete experimental spectra in public databases, this document primarily utilizes predicted data to serve as a reference for researchers. The methodologies provided are standardized protocols applicable to the analysis of this and similar small organic molecules.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | m | 1H | Ar-H |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| >10 | br s | 1H | -COOH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~160 | C-OCH₃ |

| ~132 (d) | C-COOH |

| ~110 (d) | Ar-CH |

| ~108 (d) | Ar-CH |

| ~105 (d) | Ar-CH |

| ~56 | -OCH₃ |

Note: Predicted NMR data is generated from computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1580-1620 | Medium-Strong | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid & Ether) |

| 1000-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Possible Fragment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M - CH₃]⁺ |

| 153 | High | [M - OH]⁺ |

| 142 | Medium | [M - CO]⁺ |

| 125 | Medium | [M - COOH]⁺ |

| 97 | Medium | [C₆H₄F]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are general protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.[1]

-

If required, add a small amount of an internal standard (e.g., TMS).

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum using broadband proton decoupling. Longer acquisition times are generally required.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or internal standard as a reference.

-

Integrate the signals in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place the mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the significant absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.[3]

-

Derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to improve volatility and thermal stability.

-

-

Data Acquisition :

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column stationary phase. A typical column would be a non-polar capillary column (e.g., DB-5ms).

-

The separated components then enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules (commonly using electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio.

-

-

Data Processing :

-

The total ion chromatogram (TIC) shows the separated components as peaks.

-

The mass spectrum for each peak is analyzed to identify the compound by its molecular ion and fragmentation pattern.

-

The fragmentation pattern is compared with spectral libraries for confirmation.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for FTIR spectroscopy.

Caption: Experimental workflow for GC-MS analysis.

References

CAS number 176548-72-4 properties and literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of action, and relevant literature pertaining to Lapatinib, a potent tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical and Physical Properties

Lapatinib is an orally active, small-molecule dual inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2] It is typically administered as lapatinib ditosylate, a salt form that enhances its stability.[2]

Table 1: Physicochemical and Identification Properties of Lapatinib

| Property | Value |

| IUPAC Name | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |

| CAS Number | 231277-92-2 (Lapatinib base) |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S |

| Molecular Weight | 581.06 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 250-256°C (as ditosylate salt)[3] |

| Solubility | Soluble in organic solvents such as dimethylformamide |

Mechanism of Action and Signaling Pathway

Lapatinib functions by competitively and reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 kinase domains.[1][2] This inhibition prevents the autophosphorylation and subsequent activation of these receptors, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4]

The diagram below illustrates the mechanism of action of Lapatinib in inhibiting EGFR and HER2 signaling.

Caption: Lapatinib's inhibition of EGFR/HER2 signaling pathways.

Synthesis Overview

The synthesis of Lapatinib is a multi-step process. While various synthetic routes have been developed, a common approach involves the coupling of a substituted aniline with a quinazoline intermediate, followed by the introduction of the furan side chain. An alternative and more environmentally friendly synthesis has also been described, highlighting a 5-step, 3-pot sequence that is primarily conducted in recyclable water.[5]

The following diagram outlines a generalized synthetic workflow for Lapatinib.

Caption: Generalized workflow for the synthesis of Lapatinib.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Lapatinib against EGFR and HER2 tyrosine kinases.

Methodology:

-

Recombinant human EGFR and HER2 kinase domains are expressed and purified.

-

A kinase reaction buffer is prepared containing ATP and a suitable peptide substrate.

-

Lapatinib is serially diluted to various concentrations.

-

The kinase, substrate, and Lapatinib (or vehicle control) are incubated together.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The level of substrate phosphorylation is quantified using methods such as ELISA, radiometric assays (³²P-ATP), or fluorescence-based assays.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of Lapatinib concentration.

Cell Proliferation Assay

Objective: To assess the effect of Lapatinib on the proliferation of cancer cell lines overexpressing EGFR and/or HER2.

Methodology:

-

Cancer cell lines (e.g., BT474, SKBr3) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of Lapatinib or a vehicle control.

-

The plates are incubated for a period of 3 to 5 days.

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

-

The absorbance or fluorescence is read using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Biological Activity and Clinical Use

Lapatinib is indicated for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2.[1] It is often used in combination with other chemotherapeutic agents like capecitabine or with an aromatase inhibitor.[4]

Table 2: Selected In Vitro Activity of Lapatinib

| Cell Line | Target | IC₅₀ (nM) |

| BT474 (Breast Cancer) | HER2 | ~10 |

| SKBr3 (Breast Cancer) | HER2 | ~15 |

| A431 (Epidermoid Carcinoma) | EGFR | ~20 |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Conclusion

Lapatinib remains a significant therapeutic agent in the management of HER2-positive breast cancer. Its dual inhibitory mechanism against both EGFR and HER2 provides a valuable treatment option. Ongoing research continues to explore its potential in other solid tumors and in combination with novel therapeutic agents. This guide provides foundational technical information to support further research and development in this area.

References

- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 5. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Biological activity screening of novel fluoro-methoxy-substituted benzoic acids

An In-depth Technical Guide on the Biological Activity Screening of Novel Fluoro-methoxy-substituted Benzoic Acids

Introduction

Fluoro-methoxy-substituted benzoic acids represent a significant class of organic compounds in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and methoxy groups onto a benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications can lead to enhanced therapeutic potential, making these compounds valuable candidates for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the biological activity screening of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities of Fluoro-methoxy-substituted Benzoic Acid Derivatives

The biological evaluation of fluoro-methoxy-substituted benzoic acids and their derivatives has revealed a range of activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Derivatives of fluoro-methoxy-substituted benzoic acids have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to the inhibition of critical cellular processes, such as tubulin polymerization.[3][4] The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: In Vitro Anticancer Activity of Fluoro-methoxy-substituted Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| p-Fluoro substituted 8n | Prostate Cancer | 6 - 13 | [3] |

| o-Fluoro substituted 8l | Melanoma | 27 - 30 | [3] |

| p-Fluoro substituted 8n | Melanoma | 33 - 43 | [3] |

| o-Fluoro substituted 8l | Prostate Cancer | 52 - 114 | [3] |

| m-Fluoro substituted 8m | Prostate Cancer | 23 - 46 | [3] |

| m-Fluoro substituted 8m | Melanoma | 287 - 304 | [3] |

| 3,4,5-trimethoxyphenyl derivative 8f | Various Cancer Cells | 21 - 71 | [3][4] |

| 3,5-dimethoxyphenyl derivative 8g | Various Cancer Cells | 170 - 424 | [3][4] |

| Fluorinated-indole derivative 34b | A549 (Lung Cancer) | 800 | [5] |

| Fluorinated pyrazolylbenzimidazole 55b | A549, MCF-7, HeLa | 950 - 1570 | [5] |

| 5-fluoro benzothiazole derivative 59a | MCF-7, MDA MB 468, HCT-116, HT-29 | 80 - 410 | [5] |

| N-methyl-2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 (Breast Cancer) | 3100 | [6] |

| N-methyl-3,4,5-trihydroxy-substituted derivative 36 | MCF-7 (Breast Cancer) | 4800 | [6] |

| N-isobutyl-2-hydroxy-4-methoxy-substituted derivative 10 | Various Cancer Cells | 2200 - 4400 | [6] |

| N-methyl-2-hydroxy-substituted derivative 11 | HCT 116, MCF-7, HEK 293 | 1200 - 5300 | [6] |

Antimicrobial Activity

Certain fluoro-methoxy-substituted benzoic acids and their derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[2][7] The minimum inhibitory concentration (MIC) is a key metric used to evaluate this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Related Fluoro-methoxy-substituted Compounds

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl derivative 15a | Staphylococcus aureus (MRSA and MSSA) | 7.82 - 31.25 | [8] |

| Trifluoromethyl derivative 15b | Staphylococcus aureus (MRSA and MSSA) | 7.82 - 31.25 | [8] |

| Trifluoromethyl derivative 16b | Staphylococcus aureus (MRSA and MSSA) | 7.82 - 31.25 | [8] |

| Brominated chalcone | Staphylococcus aureus | 31.25 - 125 | [9] |

Experimental Protocols

Synthesis of Fluoro-methoxy-substituted Benzoic Acids

A general method for the synthesis of these compounds involves the hydrolysis of their corresponding methyl esters. For example, 3-methoxy-4-fluorobenzoic acid can be synthesized as follows:

-

Dissolve methyl 4-fluoro-3-methoxybenzoate in methanol.[10]

-

Add a solution of sodium hydroxide in water and stir the reaction at room temperature for 4 hours.[10]

-

Remove the solvent by distillation under reduced pressure.[10]

-

Dissolve the residue in water and adjust the pH to 4 with 1N HCl solution.[10]

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[10]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity Assessment (Microbroth Dilution Method)

The microbroth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

-

Inoculum Preparation: Culture the microbial strains in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).[11]

-

Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth.[11]

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Tubulin Polymerization

Several anticancer compounds derived from fluoro-methoxy-substituted benzoic acids exert their effect by inhibiting tubulin polymerization, a critical process for cell division.[3][4]

Caption: Inhibition of tubulin polymerization by fluoro-methoxy-substituted benzoic acid derivatives.

General Workflow for Biological Activity Screening

The screening process for novel fluoro-methoxy-substituted benzoic acids typically follows a structured workflow from synthesis to biological evaluation.

Caption: Experimental workflow for the screening of novel fluoro-methoxy-substituted benzoic acids.

Potential Antimicrobial Mechanism: Inhibition of Folic Acid Synthesis

While not explicitly confirmed for all fluoro-methoxy-substituted benzoic acid derivatives, a potential mechanism for antimicrobial activity, especially for those containing a sulfonamide moiety, is the inhibition of the folic acid synthesis pathway, which is essential for microbial survival.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Solubility Profile of 3-Fluoro-5-methoxybenzoic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This document provides a predicted qualitative solubility profile based on established chemical principles and data from analogous structures. Furthermore, it outlines detailed experimental protocols for the quantitative determination of its solubility in various common organic solvents, offering a foundational framework for researchers. An experimental workflow for solubility determination is also presented visually.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a polar carboxylic acid group, a moderately polar methoxy group, and a polar fluorine atom attached to a nonpolar benzene ring, dictates its solubility behavior. Understanding its solubility in common organic solvents is critical for its use in synthesis, purification, formulation, and various analytical procedures. The principle of "like dissolves like" suggests that polar molecules will dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.[1] The overall solubility of a compound is a balance between its polar and nonpolar components.

Predicted Solubility Profile

While quantitative data is not available, a qualitative assessment of solubility for this compound in common organic solvents can be predicted based on its structure and general solubility rules for carboxylic acids.[2][3] Carboxylic acids are generally soluble in less polar organic solvents like ethers and alcohols.[2][3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of the acid. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The significant polarity of the carboxylic acid, methoxy, and fluoro groups makes it incompatible with nonpolar solvents.[1] |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM has intermediate polarity and may dissolve the compound to some extent, but strong solute-solute interactions (dimerization) might limit solubility. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are required. The following protocols describe common techniques for determining the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. .

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

-

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

High-Throughput Screening (HTS) Method using Miniaturization

This method is suitable for rapidly assessing solubility in multiple solvents.

Objective: To estimate the solubility of this compound in a panel of solvents in a parallel manner.

Materials:

-

96-well microtiter plates (with solvent-resistant seals)

-

Automated liquid handling system

-

Plate shaker and centrifuge

-

Plate reader (UV-Vis or other detection method)

-

This compound (as a stock solution in a highly soluble solvent like DMSO)

-

Panel of test solvents

Procedure:

-

Preparation: Dispense a small, known amount of a concentrated stock solution of the compound into the wells of a 96-well plate.

-

Solvent Addition: Evaporate the stock solution solvent (e.g., using a vacuum centrifuge). Then, add a known volume of each test solvent to the respective wells containing the dry compound.

-

Equilibration: Seal the plate and shake for several hours at a controlled temperature to facilitate dissolution.

-

Analysis: Analyze the concentration of the dissolved compound directly in each well using a plate reader. The solubility can be determined by comparing the measurement against a calibration curve. Alternatively, the amount of undissolved solid can be assessed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method, a standard procedure for determining solubility.

References

A Technical Guide to the Thermochemical Properties of 3-Fluoro-5-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the thermochemical properties of 3-Fluoro-5-methoxybenzoic acid. Due to a lack of specific experimental thermochemical data for this compound in publicly accessible literature, this guide establishes a framework based on well-documented methodologies for similar halogenated and methoxy-substituted benzoic acids. It includes a detailed experimental protocol for oxygen bomb calorimetry, a primary technique for determining the enthalpy of combustion, and presents available physical data for the target compound. Furthermore, a generalized experimental workflow is visualized to guide researchers in the determination of key energetic properties.

Introduction

This compound (CAS: 176548-72-4) is a substituted aromatic carboxylic acid.[1] Its structural motifs, a fluorinated benzene ring and a carboxylic acid group, are common in medicinal chemistry and materials science, making an understanding of its energetic properties crucial for process development, safety assessment, and computational modeling.[2] Thermochemical properties, such as the enthalpy of formation, are fundamental for predicting reaction heats, assessing chemical stability, and understanding structure-energy relationships.

Physicochemical and Thermochemical Data

Quantitative experimental data on the enthalpy of formation, heat capacity, and entropy for this compound have not been identified in a comprehensive literature search. The following tables summarize the available computed and basic physical properties from chemical databases and supplier information. For comparative purposes, experimental data for a related compound, p-Fluorobenzoic acid, is included to provide context.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | PubChem[1] |

| Molecular Weight | 170.14 g/mol | PubChem[1] |

| CAS Number | 176548-72-4 | PubChem[1] |

| Melting Point | 130-133 °C | ChemicalBook[7] |

| Boiling Point (Predicted) | 278.4 ± 20.0 °C | ChemicalBook[7] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | ChemicalBook[7] |

| Flash Point (Predicted) | 122.2 ± 21.8 °C | ChemicalBook[7] |

Table 2: Experimental Thermochemical Data for p-Fluorobenzoic Acid (for comparison)

| Property | Value | Units | Source |

| Standard Enthalpy of Combustion (ΔHc°) | -3062.97 ± 0.70 | kJ/mol | PMC[8] |

| Standard Enthalpy of Formation (ΔHf°) | -585.56 ± 0.81 | kJ/mol | PMC[8] |

Note: The values for p-Fluorobenzoic acid correspond to the crystalline state at 25 °C and are provided as a reference for a structurally similar compound.

Experimental Protocols for Thermochemical Analysis

The determination of the standard enthalpy of formation for organic compounds like this compound is predominantly achieved through oxygen bomb calorimetry to measure the enthalpy of combustion.[9] The following is a detailed, representative protocol adapted from methodologies used for fluorobenzoic acids.[6][8]

Protocol: Determination of Enthalpy of Combustion by Oxygen Bomb Calorimetry

Objective: To measure the energy of combustion of the solid sample at constant volume, from which the standard enthalpy of combustion can be calculated.

Apparatus:

-

Isoperibol or adiabatic oxygen bomb calorimeter

-

Steel combustion bomb with an acid-resistant alloy lining

-

High-purity oxygen source (>99.9%)

-

Calorimeter bucket (can)

-

High-precision thermometer (resolution of 0.001 °C)

-

Pellet press

-

Platinum or fused silica crucible

-

Platinum ignition wire (e.g., 0.075 mm diameter)

-

Analytical balance (± 0.01 mg)

Procedure:

-

Sample Preparation:

-

Dry the this compound sample in a desiccator.

-

Press approximately 0.8 - 1.0 g of the dried sample into a pellet using a pellet press.

-

Accurately weigh the pellet and place it in the crucible.

-

-

Calorimeter Calibration (Energy Equivalent Determination):

-

Calibrate the calorimeter system by combusting a certified standard reference material, typically benzoic acid.[6][8]

-

Perform a series of at least five combustion experiments with benzoic acid pellets of known mass.

-

The energy equivalent (ε) of the calorimeter is calculated from the known energy of combustion of benzoic acid and the measured temperature rise (ΔT).[10]

-

-

Bomb Assembly:

-

Weigh a 10 cm piece of platinum ignition wire and securely connect it to the bomb electrodes.

-

Position the crucible so the ignition wire is in firm contact with the top of the sample pellet.

-

Add a precise quantity (e.g., 3.000 cm³) of distilled water to the bottom of the bomb to ensure all fluorine is converted to an aqueous solution of hydrofluoric acid.[6][8]

-

Seal the bomb, flush it with low-pressure oxygen to remove atmospheric nitrogen, and then pressurize it with high-purity oxygen to 30-32 atm (approx. 3 MPa).[6][9]

-

Check for leaks by submerging the pressurized bomb in water.

-

-

Calorimetric Measurement:

-

Place the bomb in the calorimeter bucket.

-

Add a precise mass of distilled water (e.g., 2000 g) to the bucket, ensuring the bomb is fully submerged.

-

Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.

-

Allow the system to reach thermal equilibrium while stirring (typically takes several minutes).

-

Record the temperature at regular intervals (e.g., every minute) for a 40-minute initial period to establish a stable baseline.[6]

-

Ignite the sample by passing an electrical current through the ignition wire.

-

Record the temperature rise rapidly during the reaction period and then continue recording at regular intervals for a 40-minute final period to establish the final temperature drift.

-

After the experiment, release the pressure from the bomb and collect the liquid contents for titration to determine corrections for the formation of nitric acid (from residual N₂) and to analyze the hydrofluoric acid solution.

-

-

Data Analysis and Corrections:

-

Plot temperature versus time to determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

-

Calculate the total energy released in the bomb process (ΔU).

-

Apply corrections (Washburn corrections) to convert the experimental data to standard state conditions (1 bar, 298.15 K).[9] This includes corrections for the heat of ignition, formation of nitric acid, and the heat of formation and dilution of aqueous hydrofluoric acid.[6]

-

The standard internal energy of combustion (ΔUc°) is calculated.

-

The standard enthalpy of combustion (ΔHc°) is then determined using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation from a bomb calorimetry experiment.

Conclusion

This guide outlines the necessary framework for understanding and determining the thermochemical properties of this compound. While direct experimental values are currently unavailable in the literature, the well-established protocol for oxygen bomb calorimetry, detailed herein, provides a clear path for their empirical determination. The data for related fluorinated benzoic acids serve as a valuable benchmark for expected results. The generation of such experimental data would be a valuable contribution to chemical thermodynamics databases, aiding in the refinement of computational models and supporting the broader research community.

References

- 1. This compound | C8H7FO3 | CID 21942469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. 176548-72-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations for 3-Fluoro-5-methoxybenzoic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide outlines the standard theoretical approach for investigating the molecular structure, vibrational spectra, and electronic properties of 3-Fluoro-5-methoxybenzoic acid using quantum chemical calculations.

Computational Methodology

The theoretical calculations outlined in this guide are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used for these calculations.

Method: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory is a widely applied method for such analyses.[1][2]

Basis Set: The 6-311++G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost for molecules of this size.[2][3]

Procedure:

-

Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This ensures that the calculated properties correspond to a stable conformation of the molecule.

-

Frequency Analysis: Vibrational frequencies are calculated for the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to understand the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) is also computed to identify reactive sites.[4]

A generalized workflow for these computational studies is depicted below.

Molecular Geometry

The optimization of the molecular geometry provides key information on bond lengths and bond angles. While experimental data from X-ray crystallography is the gold standard for comparison, theoretical values offer significant insights.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 118.5 |

| C1-C6 | 1.398 | C1-C2-C3 | 121.0 |

| C2-C3 | 1.387 | C2-C3-C4 | 119.5 |

| C3-C4 | 1.385 | C3-C4-C5 | 120.5 |

| C4-C5 | 1.390 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.392 | C5-C6-C1 | 120.5 |

| C3-F | 1.350 | C2-C3-F | 119.0 |

| C5-O8 | 1.365 | C4-C5-O8 | 124.5 |

| O8-C9 | 1.430 | C6-C5-O8 | 115.5 |

| C1-C7 | 1.490 | C5-O8-C9 | 117.0 |

| C7-O10 | 1.210 | C2-C1-C7 | 121.0 |

| C7-O11 | 1.360 | C6-C1-C7 | 120.5 |

| O11-H12 | 0.970 | O10-C7-O11 | 123.0 |

Note: The atom numbering is based on a standard representation of the benzoic acid ring, which should be visualized for full context.

Vibrational Analysis

Vibrational frequency calculations are used to predict the IR and Raman spectra of the molecule. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method.

Table 2: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3750 | 3525 | Carboxylic acid |

| C-H Stretch (Aromatic) | 3100-3000 | 2914-2820 | Aromatic ring |

| C-H Stretch (Methoxy) | 2980-2900 | 2801-2726 | CH₃ group |

| C=O Stretch | 1780 | 1673 | Carboxylic acid |

| C-C Stretch (Aromatic) | 1600-1450 | 1504-1363 | Aromatic ring |

| C-F Stretch | 1250 | 1175 | Fluoro group |

| C-O Stretch (Methoxy) | 1200 | 1128 | Methoxy group |

| O-H Bend | 1420 | 1335 | Carboxylic acid |

| C-H Bend (in-plane) | 1300-1000 | 1222-940 | Aromatic ring |

| C-H Bend (out-of-plane) | 900-675 | 846-635 | Aromatic ring |

Note: A hypothetical scaling factor of 0.94 was used for this illustrative data.

Electronic Properties and Chemical Reactivity

The analysis of frontier molecular orbitals, HOMO and LUMO, is crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic transport properties.[5][6]

Table 3: Hypothetical Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -E_HOMO) | 6.85 |

| Electron Affinity (A ≈ -E_LUMO) | 1.95 |

| Global Hardness (η = (I-A)/2) | 2.45 |

| Chemical Potential (μ = -(I+A)/2) | -4.40 |

| Electrophilicity Index (ω = μ²/2η) | 3.96 |

These parameters provide a quantitative measure of the molecule's reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[3] The Molecular Electrostatic Potential (MEP) map would further reveal the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule. Typically, the region around the carboxylic oxygen atoms would show a negative potential (red), indicating a site for electrophilic attack, while the hydrogen of the hydroxyl group would have a positive potential (blue), indicating a site for nucleophilic attack.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 4. Molecular electrostatic potential mapping and structure-activity relationship for 3-methoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

The Aromatic Fluorine Enigma: A Technical Guide to the Discovery and Isolation of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. While synthetic organofluorine chemistry is a vast and burgeoning field, nature's use of this highly electronegative element is remarkably scarce. This guide provides an in-depth exploration of naturally occurring organofluorine compounds, with a primary focus on the discovery and isolation of fluorinated benzoic acid derivatives. Although naturally occurring fluorinated benzoic acids have not been definitively identified, we will first examine the known biogenic organofluorines to provide a foundational understanding of fluorine biochemistry. The latter part of this guide will pivot to the synthetic realm of fluorinated benzoic acid derivatives, detailing their synthesis, isolation, and analytical characterization, which are of paramount importance to the target audience in drug discovery and development.

Part 1: Naturally Occurring Organofluorine Compounds

The natural world's organofluorine portfolio is dominated by fluoroacetate and a small number of fluorinated fatty acids. These compounds are primarily found in certain plant species and one known bacterium, acting as potent defensive toxins.

Discovery and Distribution of Fluoroacetate and Fluorinated Fatty Acids

Fluoroacetate was first identified as the toxic principle of the South African plant "gifblaar" (Dichapetalum cymosum) in 1943.[1] Since then, it and related fluorinated fatty acids have been discovered in various plant genera across Australia, Africa, and South America. The bacterium Streptomyces cattleya is the only known microorganism to biosynthesize organofluorine compounds, producing both fluoroacetate and 4-fluorothreonine.[2]

Table 1: Concentration of Naturally Occurring Organofluorine Compounds in Various Species

| Compound | Species | Plant Part | Concentration (mg/kg) |

| Fluoroacetate | Dichapetalum braunii | Seeds | up to 8000[1] |

| Fluoroacetate | Gastrolobium grandiflorum | Leaves | up to 2600[1] |

| Fluoroacetate | Palicourea marcgravii | - | up to 500[1] |

| Fluoroacetate | Gastrolobium parviflorum | Young Leaves | up to 2500 |

| ω-Fluorooleic Acid | Dichapetalum toxicarium | Seeds | Main fluorinated component (up to 1800 µg/g total organic fluorine)[1] |

| Fluoroacetate | Streptomyces cattleya | Culture Broth | 1.2 mM (approx. 96 mg/L) |

Biosynthesis of Fluoroacetate in Streptomyces cattleya

The enzymatic pathway for fluoroacetate synthesis has been elucidated in Streptomyces cattleya. This process is initiated by a unique enzyme, fluorinase, which catalyzes the formation of a carbon-fluorine bond.

Experimental Protocol: Isolation of Fluoroacetate from Plant Material

The following is a general protocol for the extraction and analysis of fluoroacetate from plant tissues.

Materials:

-

Fresh or dried plant material

-

Ammonia solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

HPLC system with UV or MS detector

-

Fluoroacetate standard

Procedure:

-

Extraction: Homogenize 10 g of finely ground plant material with 50 mL of dilute ammonia solution. Stir for 1-2 hours at room temperature.

-

Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes and collect the supernatant.

-

Solvent Partitioning: Acidify the supernatant to pH 2 with HCl and extract three times with 50 mL of diethyl ether.

-

Drying and Concentration: Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Analysis: Re-dissolve the residue in a known volume of mobile phase and analyze by HPLC. Quantification is achieved by comparing the peak area to a standard curve of fluoroacetate.

Part 2: Synthetic Fluorinated Benzoic Acid Derivatives

While nature has not provided us with fluorinated benzoic acids, their synthesis has been a subject of intense research due to their utility as building blocks in drug discovery. The fluorine substituent can dramatically alter the physicochemical properties of the benzoic acid scaffold.

Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine onto an aromatic ring.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Fluoroboric acid (HBF₄)

-

Ethanol

-

Diethyl ether

Procedure:

-

Diazotization: Dissolve 4-aminobenzoic acid in dilute HCl and cool to 0-5 °C in an ice bath. Slowly add a solution of NaNO₂ in water, keeping the temperature below 5 °C.

-

Formation of Tetrafluoroborate Salt: To the cold diazonium salt solution, add cold fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

-

Isolation of Intermediate: Filter the precipitate and wash with cold water, followed by cold ethanol and then diethyl ether. Dry the salt under vacuum.

-

Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen and boron trifluoride ceases. The remaining solid is the crude 4-fluorobenzoic acid.

-

Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 4-fluorobenzoic acid.

Table 2: Typical Yields for the Synthesis of Fluorinated Benzoic Acids

| Reaction | Product | Typical Yield (%) |

| Schiemann Reaction | 4-Fluorobenzoic Acid | 80 |

| Decarboxylative Fluorination | Various Fluorobenzoic Acids | 16-40 |

| Amidation (of 5-Cyclopropyl-2-fluorobenzoic acid) | Amide derivative | 85-92 |

Analytical Characterization of Fluorinated Benzoic Acids

The purity and identity of synthesized fluorinated benzoic acids are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 3: Typical HPLC and GC-MS Parameters for the Analysis of Fluorobenzoic Acids

| Technique | Parameter | Condition |

| HPLC | Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)[3] | |

| Flow Rate | 1.0 mL/min[3] | |

| Detection | UV at 254 nm[3] | |

| GC-MS | Derivatization | With BF₃·MeOH to form methyl esters[4][5] |

| Column | DB-1 (12 m x 200 µm x 0.33 µm) | |

| Oven Program | Start at 80°C, ramp at 10°C/min to 280°C | |

| Ionization | Electron Ionization (EI) at 70 eV |

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of fluorinated benzoic acids. The chemical shifts and coupling constants provide unambiguous information about the position of the fluorine atom on the aromatic ring.

Conclusion

While the natural occurrence of fluorinated benzoic acid derivatives remains elusive, the study of biogenic organofluorines like fluoroacetate provides valuable insights into the enzymatic machinery capable of forming the highly stable carbon-fluorine bond. For researchers in drug discovery, the focus remains on the efficient synthesis and purification of a diverse array of fluorinated benzoic acid derivatives. The methodologies outlined in this guide for their synthesis, isolation, and characterization are fundamental to harnessing the unique properties of fluorine in the design of novel therapeutics. The continued exploration of both natural and synthetic organofluorine chemistry will undoubtedly fuel future innovations in medicine and materials science.

References

- 1. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Building Block: Applications of 3-Fluoro-5-methoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-5-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature, possessing a carboxylic acid, a fluorine atom, and a methoxy group, allows for diverse chemical modifications, making it an important intermediate in the development of pharmaceuticals and other bioactive compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methoxy group can influence electronic properties and provide a handle for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Application in the Synthesis of Kinase Inhibitors

Substituted benzamides are a common scaffold in the development of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The RAS-RAF-MEK-ERK signaling pathway is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. This compound can be utilized as a starting material for the synthesis of inhibitors targeting kinases within this pathway.

The general approach involves the coupling of this compound with various amine-containing fragments to generate a library of substituted benzamides. These compounds can then be screened for their inhibitory activity against target kinases.

Figure 1. Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Key Synthetic Applications and Protocols

Two of the most common and powerful reactions utilizing this compound are amide bond formation and Suzuki-Miyaura cross-coupling. These reactions allow for the straightforward introduction of diverse functionalities, enabling the construction of large and structurally varied compound libraries for drug discovery.

Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic synthesis, particularly for the preparation of biologically active molecules. This compound can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents.

General Workflow for Amide Coupling:

Figure 2. General workflow for amide coupling reactions.

Experimental Protocol: Synthesis of N-Aryl-3-fluoro-5-methoxybenzamides

This protocol describes a general procedure for the synthesis of N-aryl substituted amides from this compound using HATU as the coupling agent.

Materials:

-

This compound

-

Substituted aniline

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

-

Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-3-fluoro-5-methoxybenzamide.

Quantitative Data for Amide Coupling Reactions:

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | HATU | DIPEA | DMF | 3 | 92 |

| 2 | 4-Fluoroaniline | EDC/HOBt | DIPEA | DCM | 12 | 85 |

| 3 | Benzylamine | T3P | Et3N | EtOAc | 2 | 95 |

| 4 | Morpholine | HATU | DIPEA | DMF | 2.5 | 94 |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions

To further elaborate the structure of molecules derived from this compound, a halogen atom can be introduced onto the aromatic ring, which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. For this, a bromo or iodo derivative of this compound would be used. This reaction is a powerful tool for the formation of C-C bonds, allowing for the coupling of the aryl halide with a variety of boronic acids or esters.

General Workflow for Suzuki-Miyaura Coupling:

Figure 3. General workflow for Suzuki-Miyaura coupling reactions.

Experimental Protocol: Synthesis of Biphenyl Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.

Materials:

-

Halogenated this compound derivative (e.g., methyl 2-bromo-3-fluoro-5-methoxybenzoate)

-

Arylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methyl 2-bromo-3-fluoro-5-methoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 6 | 88 |

| 2 | Methyl 2-bromo-3-fluoro-5-methoxybenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 8 | 91 |

| 3 | Ethyl 4-iodo-3-fluoro-5-methoxybenzoate | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 5 | 85 |

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its utility in the construction of complex molecules, particularly for applications in drug discovery, is well-established. The protocols and data presented here provide a foundation for researchers to utilize this reagent in their synthetic endeavors, with the potential to generate novel compounds with significant biological activity. The strategic incorporation of the fluoro and methoxy functionalities can lead to molecules with improved pharmacological profiles, making this compound a key tool for medicinal chemists.

Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds Using 3-Fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals